Lipophilicity Modulation: 3-Bromo Position Confers Distinct LogP for CNS Permeability
The 3-bromo substitution pattern on the phenoxy ring of 2-(3-Bromophenoxy)ethylamine results in a calculated XLogP3 of 1.6 and a LogP of 2.49, positioning it within the favorable lipophilicity range for CNS drug candidates . This is a critical differentiator from the 4-bromo isomer, 2-(4-Bromophenoxy)ethylamine (CAS 26583-55-1), for which direct comparative data are not available in the public domain, but class-level inference suggests altered LogP values. Furthermore, the free primary amine allows for precise control over ionization state, providing a lower LogD at physiological pH compared to its N-ethyl analog, 2-(3-Bromophenoxy)-N-ethylethanamine (XLogP3 of 2.5), which is more lipophilic and may exhibit different membrane partitioning and target engagement profiles [1]. The bromine atom in the 3-position also offers a unique vector for halogen bonding interactions compared to the 2- or 4- substituted analogs, as established in structure-activity relationship studies for similar β-phenethylamines .
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | 2-(3-Bromophenoxy)ethylamine: XLogP3 = 1.6, LogP = 2.49 |
| Comparator Or Baseline | 2-(3-Bromophenoxy)-N-ethylethanamine: XLogP3 = 2.5; 2-(4-Bromophenoxy)ethylamine: Data Not Publicly Available |
| Quantified Difference | XLogP3 difference of -0.9 relative to N-ethyl analog |
| Conditions | Calculated physicochemical properties; XLogP3 values derived from PubChem and vendor databases [1] |
Why This Matters
Lipophilicity is a key determinant of CNS penetration and off-target toxicity; the specific LogP of the 3-bromo primary amine provides a distinct starting point for medicinal chemistry optimization compared to isomers and N-alkylated derivatives.
- [1] Kuujia. Cas no 915920-60-4 (2-(3-Bromophenoxy)-N-ethylethanamine hydrochloride). Product data sheet. XLogP3: 2.5. View Source
